molecular formula C10H21ClN2S B1169790 (2S,3S)-2-amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione;hydrochloride CAS No. 171093-88-2

(2S,3S)-2-amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione;hydrochloride

Cat. No.: B1169790
CAS No.: 171093-88-2
M. Wt: 236.81 g/mol
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Description

(2S,3S)-2-amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione;hydrochloride is a chiral compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a thione group, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione;hydrochloride can be achieved through several methods. One common approach involves the use of carbonyl reductase from Lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoester-forming compounds . This method is environment-friendly, simple, and convenient to operate, making it suitable for industrial amplification.

Industrial Production Methods: For industrial production, the preparation method involves the use of genetically engineered bacteria containing carbonyl reductase. The process includes preparing a suspension of resting cells of the engineered bacteria, performing ultrasonic disruption or pressurized disruption to obtain a cell supernatant containing carbonyl reductase, and mixing the cell supernatant with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, hydrogen donor, and cofactor for the asymmetric reduction reaction .

Chemical Reactions Analysis

Types of Reactions: (2S,3S)-2-amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like ozone for ozonolysis, reducing agents such as lithium dialkylcuprates for 1,4-addition reactions, and halogens like bromine and chlorine for addition reactions . The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties. For example, the addition of halogens can lead to the formation of halogenated derivatives, while reduction reactions can produce different stereoisomers .

Scientific Research Applications

(2S,3S)-2-amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione;hydrochloride has a wide range of scientific research applications In chemistry, it is used as a chiral building block for the synthesis of more complex molecules In biology, it can be used to study enzyme-substrate interactions and protein foldingAdditionally, in the industry, it can be used in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of (2S,3S)-2-amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (2S,3S)-2-amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione;hydrochloride include other chiral amino acids and their derivatives, such as (2S,3S)-3-amino-2-hydroxybutanoic acid (L-alloiso-threonine) and (2S,3R)-3-methylglutamate .

Uniqueness: What sets this compound apart from similar compounds is its unique combination of a pyrrolidine ring and a thione group. This structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S,3S)-2-amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2S.ClH/c1-3-8(2)9(11)10(13)12-6-4-5-7-12;/h8-9H,3-7,11H2,1-2H3;1H/t8-,9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKIZXXVZZLWMM-OZZZDHQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=S)N1CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=S)N1CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733819
Record name (2S,3S)-2-Amino-3-methyl-1-(pyrrolidin-1-yl)pentane-1-thione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171093-88-2
Record name (2S,3S)-2-Amino-3-methyl-1-(pyrrolidin-1-yl)pentane-1-thione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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